Gal-1-4-glcnac-1-2-man
Description
Overview of Glycoconjugate Diversity in Biological Systems
The structural diversity of glycoconjugates is staggering. nih.gov While proteins are assembled from a set of 20 primary amino acids, the glycan alphabet consists of a smaller number of monosaccharides. However, these monosaccharides can be linked together in various sequences, with different stereochemistries (α or β linkages), and at multiple positions on each sugar ring, leading to extensive branching possibilities. nih.govresearchgate.net This combinatorial potential results in a vast repertoire of glycan structures that far exceeds the complexity achievable with other biological polymers. oulu.fi Glycoconjugates can be broadly classified into glycoproteins, where glycans are attached to proteins, and glycolipids, where they are linked to lipids. wikipedia.orgfiveable.me This diversity is not random; rather, it is a tightly regulated process that allows for the fine-tuning of molecular function and interaction. nih.govoulu.fi
Importance of Specific Oligosaccharide Structures in Molecular Recognition
The precise three-dimensional structure of oligosaccharides is critical for their function in molecular recognition events. fiveable.me These structures act as specific ligands that are recognized by a class of proteins called lectins, which mediate a wide range of cellular processes. wikipedia.org This recognition is highly specific, with even subtle changes in glycan structure, such as the linkage between two sugars, altering binding affinity and biological outcome. nih.govacs.orgnih.gov
Key biological functions mediated by specific oligosaccharide recognition include:
Cell-cell recognition and adhesion: Glycans on the cell surface are crucial for interactions between cells, a process fundamental to tissue formation and immune responses. wikipedia.org
Cell signaling: Oligosaccharides can act as receptors or modulate the activity of receptor proteins, thereby influencing cellular signaling pathways. wikipedia.orgnih.govdoi.org
Host-pathogen interactions: Many pathogens utilize host cell surface glycans as attachment points for invasion.
Protein folding and stability: The attachment of glycans can influence the proper folding, stability, and solubility of proteins. wikipedia.org
Identification and Nomenclature of the Galβ1-4GlcNAcβ1-2Man Trisaccharide Motif
The trisaccharide Galβ1-4GlcNAcβ1-2Man is a fundamental structural motif found in a class of glycans known as complex N-glycans. mdpi.com
Standard Glycan Nomenclature Conventions
To manage the complexity of glycan structures, standardized nomenclature systems have been developed. The Consortium for Functional Glycomics (CFG) has popularized a system that uses symbols and text to represent glycan structures, which has been widely adopted in the field. nih.govucsd.edunih.govglycopedia.eu This system simplifies the representation of complex branched structures, making them more accessible to a broader scientific audience. ucsd.edu In this nomenclature, each monosaccharide is represented by a specific shape and color.
Structural Representation and Linkage Specificity
The name "Galβ1-4GlcNAcβ1-2Man" precisely describes the composition and connectivity of the trisaccharide:
Gal: Galactose
GlcNAc: N-acetylglucosamine
Man: Mannose
Table 1: Symbolic Representation of Monosaccharides in the Galβ1-4GlcNAcβ1-2Man Motif
| Monosaccharide | CFG Symbol |
| Galactose (Gal) | Yellow Circle |
| N-acetylglucosamine (GlcNAc) | Blue Square |
| Mannose (Man) | Green Circle |
Presence as a Key Branching Element in Complex Glycans
All N-glycans share a common pentasaccharide core structure. nih.gov The Galβ1-4GlcNAcβ1-2Man motif is a key component of the "antennae" that extend from this core in complex N-glycans. mdpi.comresearchgate.net The biosynthesis of these antennae occurs in the Golgi apparatus, where a series of glycosyltransferases sequentially add sugar residues. wikipedia.orgnih.gov The formation of the Galβ1-4GlcNAc unit, often referred to as N-acetyllactosamine (LacNAc), is a common step in the elongation of these branches. oulu.finih.gov This LacNAc unit can be further modified, for example, by the addition of sialic acid or fucose, leading to an even greater diversity of glycan structures. oulu.fi The Galβ1-4GlcNAcβ1-2Man trisaccharide is a recurring theme in the antennae of biantennary, triantennary, and tetra-antennary complex N-glycans, highlighting its role as a fundamental building block in the construction of these elaborate molecules. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
62398-02-1 |
|---|---|
Molecular Formula |
C20H35NO16 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(31)13(29)8(3-23)34-19(11)36-10(5-25)18(12(28)7(27)2-22)37-20-17(33)16(32)14(30)9(4-24)35-20/h5,7-20,22-24,27-33H,2-4H2,1H3,(H,21,26)/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1 |
InChI Key |
MDDWYGUMCGIAAS-VMKCDMORSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O |
Synonyms |
Gal-1-4-GlcNAc-1-2-Man galactopyranosyl-1-4-N--acetylglucosaminyl-1-2-mannopyranose |
Origin of Product |
United States |
Biosynthesis and Enzymatic Processing of Galβ1 4glcnacβ1 2man
Formation as a Structural Element within N-Glycans
The journey to synthesizing Galβ1-4GlcNAcβ1-2Man begins with the creation of a large precursor oligosaccharide, which is then transferred to a protein and subsequently modified in a stepwise fashion.
Core N-Glycan Precursor Synthesis and Initial Processing in the Endoplasmic Reticulum
The biosynthesis of N-glycans is initiated in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor. oulu.fi This process starts on the cytoplasmic side of the ER membrane, where sugar residues are sequentially added to a dolichol phosphate (B84403) carrier. wikipedia.orgnih.gov The assembly begins with the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol-phosphate, forming dolichol pyrophosphate N-acetylglucosamine. nih.gov This is followed by the addition of another GlcNAc residue and a number of mannose residues. creative-proteomics.com The growing precursor is then flipped to the luminal side of the ER. creative-proteomics.com
Within the ER lumen, further mannose and glucose residues are added, culminating in the formation of a 14-sugar precursor, Glc3Man9GlcNAc2, attached to dolichol pyrophosphate. quicktakes.io This entire precursor oligosaccharide is then transferred "en bloc" from the dolichol carrier to specific asparagine (Asn) residues on newly synthesized polypeptide chains. wikipedia.orgquicktakes.io This transfer is catalyzed by the oligosaccharyltransferase (OST) complex and occurs at the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgcreative-proteomics.com
Once attached to the protein, the N-glycan undergoes initial trimming. The three terminal glucose residues are removed by α-glucosidase I and II. oulu.fi This trimming is a critical quality control step in protein folding. nih.gov Following the removal of glucose residues, an ER-resident α-mannosidase may also remove a specific mannose residue before the glycoprotein (B1211001) is transported to the Golgi apparatus for further processing. nih.gov
Role of β-N-acetylglucosaminyltransferase I (GnT-I) in initiating GlcNAcβ1-2Man Linkage
The transition from high-mannose N-glycans to hybrid and complex types is initiated in the medial-Golgi by the enzyme N-acetylglucosaminyltransferase I (GnT-I), also known as MGAT1. nih.govmdpi.com GnT-I is a key enzyme that catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-GlcNAc to the terminal α1-3 linked mannose of the Man5GlcNAc2 core structure. nih.govnih.gov This reaction forms the crucial GlcNAcβ1-2Man linkage, creating the structure GlcNAcMan5GlcNAc2. The action of GnT-I is a prerequisite for the subsequent processing by other enzymes that lead to the formation of complex N-glycans. nih.gov In the absence of GnT-I activity, glycoproteins will only possess oligomannosidic N-glycans. nih.gov
GnT-I exhibits strict substrate specificity. A terminal Manα1-3Manβ1- sequence is the minimal structural requirement for a substrate. researchgate.net The enzyme's catalytic mechanism is believed to follow an ordered sequential reaction where UDP-GlcNAc binds first, inducing a conformational change that creates the binding site for the Man5GlcNAc2 acceptor. nih.gov After the transfer of GlcNAc, the product is released, followed by UDP. nih.gov Divalent cations, particularly Mn²⁺, are essential for the activity of GnT-I. researchgate.net
Interactive Data Table: Kinetic Parameters of GnT-I
| Substrate | Km (mM) | Vmax (µM/min) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|
| Man5-PA | - | - | 7.0 | 30 |
| Gn2(29,2)core-PA | 0.73 | 3.23 | - | - |
| Gn3(69,29,2)core-PA | 0.13 | 1.75 | - | - |
| UDP-GlcNAc | 0.22 | - | - | - |
Data derived from studies on bovine and Pacific oyster GnT-I. researchgate.netsemanticscholar.org
The action of GnT-I is a critical control point in the N-glycan branching pathway. The addition of the initial GlcNAc residue by GnT-I enables subsequent enzymes to act. For instance, the presence of the GlcNAcβ1-2Man linkage is required for α-mannosidase II to trim two additional mannose residues, which in turn creates the substrate for GnT-II. nih.govohsu.edu The activities of various glycosyltransferases in the Golgi are highly coordinated and can be competitive. oulu.fi The presence of a bisecting GlcNAc, added by GnT-III, can inhibit the action of other branching enzymes like GnT-IV and GnT-V. mdpi.comnih.gov This highlights the intricate regulation and sequential nature of N-glycan biosynthesis, where the product of one enzyme becomes the specific substrate for the next, or an inhibitor of another. semanticscholar.org
Substrate Specificity and Kinetic Parameters of GnT-I
Role of β-N-acetylglucosaminyltransferase II (GnT-II) in N-Glycan Branching
Following the action of GnT-I and α-mannosidase II, N-acetylglucosaminyltransferase II (GnT-II), encoded by the MGAT2 gene, plays a crucial role in the formation of bi-antennary complex N-glycans. oulu.fimdpi.com GnT-II catalyzes the transfer of a GlcNAc residue from UDP-GlcNAc to the α1,6-linked mannose of the trimannosyl core. mdpi.comfrontiersin.org This creates a di-antennary structure, which is a precursor for all complex-type N-glycans. oulu.fi The prior action of GnT-I is essential for GnT-II to function, as GnT-II recognizes the GlcNAc residue added by GnT-I on the α1-3 mannose arm. mdpi.comresearchgate.net The resulting structure contains two GlcNAcβ1-2Man linkages, one on each arm of the mannose core.
Action of β-1,4-Galactosyltransferase (β4GalT) in Adding Galactose to GlcNAc Residues
Interactive Data Table: Substrate Specificity of Glycosyltransferases
| Enzyme | Donor Substrate | Acceptor Substrate | Linkage Formed |
|---|---|---|---|
| GnT-I | UDP-GlcNAc | Man5GlcNAc2-Asn | GlcNAcβ1-2Man |
| GnT-II | UDP-GlcNAc | GlcNAcMan3GlcNAc2-Asn | GlcNAcβ1-2Man |
| β4GalT | UDP-Galactose | GlcNAc-terminated glycans | Galβ1-4GlcNAc |
This table summarizes the key enzymatic reactions leading to the formation of the Galβ1-4GlcNAcβ1-2Man structure.
Sequential Enzymatic Actions and Regulation of Complex N-Glycan Maturation
The maturation of N-glycans is a highly orchestrated process that occurs within the Golgi apparatus, involving the sequential action of various glycosidases and glycosyltransferases. ohsu.edu This intricate pathway transforms high-mannose N-glycans into complex and hybrid structures. mdpi.com
The journey begins with the trimming of mannose residues from the Man₅GlcNAc₂ intermediate by Golgi α-mannosidase I. mdpi.com This creates the substrate for N-acetylglucosaminyltransferase I (GnT-I), which adds a β1-2 linked N-acetylglucosamine (GlcNAc) to the α1-3 mannose arm, a crucial step that distinguishes hybrid from high-mannose glycans. mdpi.comnih.gov Following this, Golgi α-mannosidase II (MAN2A1) removes two terminal mannose residues from the α1-6 mannose arm, but only after the action of GnT-I. nih.govbiorxiv.org The resulting GlcNAcMan₃GlcNAc₂ structure is the substrate for N-acetylglucosaminyltransferase II (GnT-II), which adds a second GlcNAc residue, marking the transition to complex N-glycans. mdpi.comnih.gov
The regulation of this process is complex, with the accessibility of glycan sites to enzymatic modification being influenced by local steric and electrostatic factors of the glycoprotein. biorxiv.orgresearchgate.net This site-specific processing contributes to the significant microheterogeneity observed in N-glycans on a single glycoprotein. nih.govresearchgate.net
| Enzyme | Action | Resulting Structure |
| Golgi α-mannosidase I | Trims mannose residues | Man₅GlcNAc₂ |
| GnT-I | Adds β1-2 GlcNAc to α1-3 mannose | GlcNAcMan₅GlcNAc₂ (Hybrid) |
| MAN2A1 | Removes two mannose residues from α1-6 mannose | GlcNAcMan₃GlcNAc₂ |
| GnT-II | Adds β1-2 GlcNAc to α1-6 mannose | GlcNAc₂Man₃GlcNAc₂ (Complex) |
Formation as a Structural Element within O-Mannosyl Glycans
Protein O-mannosylation is an essential post-translational modification conserved from yeast to humans. nih.govnih.gov It is initiated in the endoplasmic reticulum (ER) by the transfer of mannose from dolichol-phosphate-mannose (Dol-P-Man) to serine or threonine residues of proteins. oup.com This initial step is catalyzed by a complex of protein O-mannosyltransferases, POMT1 and POMT2. acs.org Following this, the O-mannose can be extended into more complex structures in the Golgi apparatus. oup.comresearchgate.net In mammals, a common core structure is Galβ1-4GlcNAcβ1-2Man linked to serine or threonine. oup.com
The enzyme Protein O-Mannose β1,2-N-acetylglucosaminyltransferase 1 (POMGnT1) is a key player in the elongation of O-mannosyl glycans. oup.comuniprot.org Located in the cis-Golgi, POMGnT1 catalyzes the addition of an N-acetylglucosamine (GlcNAc) residue in a β1-2 linkage to the O-linked mannose, forming the core M1 structure (GlcNAcβ1-2Man). acs.orguniprot.orgnih.gov This step is a prerequisite for the formation of most of the complex O-mannosyl glycans found in mammals. oup.compnas.org POMGnT1 is a type II transmembrane protein with an optimal pH of 6.0. uniprot.orgnih.gov Mutations in the POMGNT1 gene are the cause of Muscle-Eye-Brain disease (MEB), a form of congenital muscular dystrophy, highlighting the critical role of this enzyme. uniprot.orgpnas.orgwikipedia.org
| Enzyme | Location | Function | Associated Disease |
| POMGnT1 | cis-Golgi | Adds GlcNAc to O-mannose to form GlcNAcβ1-2Man (Core M1) | Muscle-Eye-Brain Disease (MEB) |
Following the action of POMGnT1, the core M1 structure can be further elongated. A common modification is the addition of a galactose (Gal) residue in a β1-4 linkage to the GlcNAc, forming the disaccharide Galβ1-4GlcNAc, also known as N-acetyllactosamine (LacNAc). rsc.orgresearchgate.net This reaction is catalyzed by a β1,4-galactosyltransferase.
The terminal galactose can then be sialylated, most commonly with a sialic acid residue in an α2-3 linkage. rsc.orgnih.gov This results in the formation of the tetrasaccharide Neu5Acα2-3Galβ1-4GlcNAcβ1-2Man, a structure frequently found on the protein α-dystroglycan. oup.compnas.orgrsc.org This sialylated glycan is believed to play a role in the interaction of α-dystroglycan with laminin (B1169045) in the extracellular matrix. pnas.orgglycoforum.gr.jp
Activity of Protein O-Mannose β1,2-N-acetylglucosaminyltransferase 1 (POMGnT1)
Glycosidase-Mediated Hydrolysis and Degradation of Galβ1-4GlcNAcβ1-2Man Containing Glycans
The breakdown of glycans is as crucial as their synthesis. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a key role in the processing and degradation of glycoproteins. numberanalytics.com The degradation of glycans containing the Galβ1-4GlcNAcβ1-2Man structure involves the sequential removal of the terminal sugar residues.
For instance, the sialic acid can be removed by a neuraminidase (a type of sialidase). Subsequently, a β-galactosidase can cleave the galactose residue. pnas.org Finally, an N-acetyl-β-glucosaminidase can remove the GlcNAc, leaving the mannose residue. pnas.org Endoglycosidases, such as EndoS, can also hydrolyze the β1,4-linkage between the two GlcNAc residues in the core of complex N-glycans, although their specificity for O-glycans is different. nih.gov This controlled degradation is essential for glycan turnover and the regulation of glycoprotein function.
Molecular Recognition and Interactions of Galβ1 4glcnacβ1 2man
Interactions with Lectins and Carbohydrate-Binding Proteins
The Galβ1-4GlcNAcβ1-2Man structure is a common terminal sequence on complex-type N-glycans, making it a key target for various lectins. The recognition of this motif is highly specific and is influenced by the type of lectin, the presentation of the glycan, and the presence of other sugar residues.
Lectin Specificity and Binding Motifs
Different lectins exhibit distinct specificities and binding modes for the Galβ1-4GlcNAcβ1-2Man epitope. These interactions are often not limited to the terminal monosaccharide but involve the entire trisaccharide and sometimes adjacent sugar residues.
Phytohemagglutinin (PHA), a lectin from the red kidney bean Phaseolus vulgaris, exists as two main isolectins, PHA-E (erythroagglutinin) and PHA-L (leukoagglutinin), which display different binding preferences. oup.com
PHA-E : This isolectin shows a strong preference for biantennary, galactosylated N-glycans that contain a bisecting N-acetylglucosamine (GlcNAc). oup.comresearchgate.netnih.gov The presence of the bisecting GlcNAc is critical for high-affinity binding. oup.com While PHA-E recognizes the Galβ1-4GlcNAcβ1-2Man trisaccharide unit, its interaction is distinct from typical mannose/glucose-specific legume lectins. researchgate.netnih.gov The inner mannose residue of the glycan binds to a novel site on the PHA-E protein. researchgate.netnih.gov Saturation-transfer difference NMR studies have revealed that PHA-E interacts with both the α1-3 and α1-6 antennae of biantennary glycans almost equally. oup.comresearchgate.netnih.gov
PHA-L : In contrast to PHA-E, PHA-L binds preferentially to β1,6-branched N-glycans. acs.orgbiorxiv.org The minimal structural unit required for high-affinity binding by PHA-L is the pentasaccharide Gal(β1-4)GlcNAc(β1-2)[Gal(β1-4)GlcNAc(β1-6)]Man. oup.comnih.gov The presence of an α(2,6) linked sialic acid can inhibit PHA-L binding, whereas an α(2,3) linkage does not have the same effect. eylabs.com
The binding of both PHA-E and PHA-L to complex N-glycans is not effectively inhibited by simple monosaccharides, indicating that they recognize a larger, more complex epitope. oup.comresearchgate.net
| Lectin | Primary Binding Motif | Key Structural Requirements |
| PHA-E | Biantennary complex N-glycan with bisecting GlcNAc | Recognizes the Galβ1-4GlcNAcβ1-2Man unit; bisecting GlcNAc is essential for high affinity. oup.comresearchgate.netnih.gov |
| PHA-L | Tri- and tetra-antennary complex N-glycans | Prefers β1,6-branched structures; minimal recognition unit is Gal(β1-4)GlcNAc(β1-2)[Gal(β1-4)GlcNAc(β1-6)]Man. oup.comnih.gov |
Blood Dendritic Cell Antigen 2 (BDCA-2, also known as CLEC4C or CD303) is a C-type lectin receptor uniquely expressed on plasmacytoid dendritic cells. nih.govrcsb.org Despite having a sequence motif typical of lectins that bind mannose, glucose, or GlcNAc, BDCA-2 selectively binds to galactose-terminated N-glycans. nih.govrcsb.org
The defined binding epitope for BDCA-2 is the trisaccharide Galβ1–3/4GlcNAcβ1–2Man. nih.govrcsb.orgresearchgate.net Structural and mutagenesis studies have shown that the mannose residue binds to the conserved Ca2+ in the primary binding site, a characteristic feature of C-type carbohydrate recognition domains (CRDs). nih.govrcsb.org The adjacent GlcNAc and galactose residues make additional contacts within a wide, shallow groove next to the primary site. nih.govrcsb.org This extended binding site explains the ability of BDCA-2 to recognize galactose-terminated structures despite its mannose-binding EPN motif. nih.gov The addition of GlcNAc to mannose increases binding affinity by 100-fold, and the further addition of galactose provides another 10-fold increase in affinity. nih.gov
Branching : The number of antennae on an N-glycan can create a multivalent effect, enhancing the affinity for lectins that recognize terminal structures. mdpi.com For instance, some lectins show a preference for tetra-antennary N-glycans over bi- or tri-antennary structures. acs.org Conversely, lectins like Orysata, a mannose-binding jacalin-related lectin, demonstrate broad specificity, binding to both high-mannose and complex-type biantennary glycans. oup.com The crystal structure of Orysata reveals that two lectin molecules can bind to a single biantennary N-glycan, with one interacting with the mannose of the α1-3 branch and the other with the N-acetylglucosamine of the α1-6 branch. oup.comoup.com
Bisecting GlcNAc : The presence of a bisecting GlcNAc residue (GlcNAcβ1-4 linked to the core β-mannose) is a critical determinant for some lectins. As noted, it is essential for high-affinity binding of PHA-E. oup.comacs.org However, for other lectins, such as Tulipa lectin (TL) and AMA, a bisecting GlcNAc can negatively impact binding affinity. biorxiv.org
Core Fucosylation : Fucosylation of the core chitobiose unit (at the Asn-linked GlcNAc) can also influence lectin recognition. For some lectins, core fucosylation is well-tolerated or can even enhance binding, as seen with PHA-E and PHA-L. acs.org
Sialylation : The addition of sialic acid residues to the terminal galactose can either inhibit or have no effect on lectin binding, depending on the lectin and the linkage of the sialic acid. For PHA-E and PHA-L, terminal α2,3-sialylation is tolerated, but α2,6-sialylation inhibits binding. acs.org For BDCA-2, sialylation of the terminal galactose prevents binding.
C-type Lectin Receptor Interactions (e.g., BDCA-2)
Structural Basis of Glycan-Lectin Recognition
X-ray crystallography has provided detailed atomic-level insights into how lectins recognize the Galβ1-4GlcNAcβ1-2Man motif and the conformational changes that occur upon binding.
PHA-E : The crystal structure of PHA-E in complex with a biantennary N-glycan derivative reveals a novel glycan recognition mode compared to other legume lectins. nih.govrcsb.orgoup.com The trisaccharide unit Galβ1-4GlcNAcβ1-2Man interacts with PHA-E in a manner completely different from that of mannose/glucose-specific lectins. researchgate.netnih.govoup.com The inner mannose residue binds to a new site on the protein, and its orientation is rotated compared to what is seen in the canonical monosaccharide-binding site of other lectins. researchgate.netnih.govoup.com The crystal structure of PHA-E complexed with a bisected glycan shows a distinct "flipped back" conformation of the glycan. rcsb.org
BDCA-2 : The crystal structure of the BDCA-2 carbohydrate recognition domain (CRD) complexed with the Galβ1-4GlcNAcβ1-2Man trisaccharide confirms the binding mechanism predicted by mutagenesis and binding assays. nih.gov The mannose residue is ligated to the conserved Ca2+ ion in the primary binding site. nih.govrcsb.org The GlcNAc and galactose residues extend into an adjacent shallow groove, making additional contacts with the protein surface. nih.govrcsb.org This structure highlights how an extended binding site allows for the specific recognition of a larger oligosaccharide epitope. nih.gov
| Complex | PDB ID | Resolution (Å) | Key Structural Findings |
| PHA-E in complex with biantennary glycan | 3WOG | 2.00 | Reveals a novel binding site for the inner mannose residue of the Galβ1-4GlcNAcβ1-2Man unit, distinct from other legume lectins. rcsb.org |
| BDCA-2 in complex with Galβ1-4GlcNAcβ1-2Man | 4ZET | - | Mannose binds to the primary Ca2+ site, while Gal and GlcNAc make interactions in an adjacent groove. nih.gov |
| BDCA-2 in complex with methyl-mannoside | 4ZES | 1.65 | Shows the primary binding site for mannose, ligated to the conserved Ca2+. rcsb.org |
NMR Spectroscopy for Ligand Conformation and Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of glycans and mapping their binding interactions with proteins. Saturation Transfer Difference (STD) NMR experiments have been particularly insightful in studying the binding of the Galβ1-4GlcNAcβ1-2Man motif.
In studies involving the lectin PHA-E, STD-NMR was utilized with biantennary di-galactosylated and bisected glycans, which feature the Galβ1-4GlcNAcβ1-2Man sequence on their antennae. The results from these experiments revealed that PHA-E interacts with both antennae of the glycan almost equally. researchgate.net Further structural investigation through crystallography showed that PHA-E engages with the Galβ1-4GlcNAcβ1-2Man trisaccharide unit in a unique manner, distinct from typical mannose/glucose-specific legume lectins. researchgate.net The inner mannose residue of the trisaccharide binds to a novel site on the protein. researchgate.net This binding mode involves a rotation around the sugar O3 axis that is opposite to what is observed in the monosaccharide-binding sites of other lectins. researchgate.net
These NMR and crystallographic findings provide a detailed picture of the ligand's bound conformation and the specific protein residues involved, explaining the lectin's glycan-binding specificity and high affinity. researchgate.net
Computational Modeling of Glycan Conformation and Protein Interactions
Computational methods, particularly molecular dynamics (MD) simulations, offer atomic-level insights into the conformational dynamics of glycans and their interactions with proteins. beilstein-journals.org These techniques are essential for understanding the flexibility of glycan structures and the energetics of their binding to receptors. beilstein-journals.org
MD simulations were employed to investigate the binding of a biantennary N-glycan, which contains two Galβ1-4GlcNAcβ1-2Man arms, to the jacalin-related lectins Orysata and Calsepa. oup.comoup.com These simulations provided a detailed understanding of the N-glycan's interaction with the lectins. oup.comoup.com The study highlighted how the two Orysata lectins seem to be optimally arranged to maximize their interaction with the asymmetric branch structure of biantennary glycans. oup.com A key observation was the absence of a direct interaction between the terminal galactose of the α1-3 branch (Gal-6) and the Orysata lectins. oup.com
Table 1: Parameters for Molecular Dynamics Simulations of Glycan-Lectin Interactions
| Parameter | Description |
|---|---|
| Software | AmberTools16 |
| Protein Force Field | AMBER ff14SB |
| Glycan Force Field | GLYCAM (version 06j) |
| Solvent Model | TIP4P water molecules |
| System Setup | Initial structures were solvated in an octahedral water box extending 12 Å in each direction. |
Data sourced from oup.comoup.com
These computational approaches are crucial for interpreting experimental data and revealing the dynamic nature of protein-glycan recognition that may not be apparent from static crystal structures alone. beilstein-journals.org
Recognition by Anti-Glycan Antibodies
The Galβ1-4GlcNAcβ1-2Man structure can be recognized by the immune system, leading to the generation of specific anti-glycan antibodies. The specificity of these antibodies is determined by the precise shape and chemical features of the glycan epitope.
Epitope Mapping of Antibodies Recognizing Galβ1-4GlcNAcβ1-2Man Structures
Epitope mapping precisely defines the part of the glycan that an antibody recognizes. For the Galβ1-4GlcNAcβ1-2Man structure, this has been achieved through various methods, including glycan array analysis and the use of synthetic glycopeptides.
Research has shown that coupling small glycans to carrier proteins is an effective strategy for generating antibodies that bind to the terminal structures of the glycan. nih.govnih.gov In one study, a vaccine construct was created using a synthetic glycopeptide containing the N-acetyllactosamine-extended mannose motif, Galβ1-4GlcNAcβ1-2ManαThr. researchgate.net When administered to rabbits, this construct induced a strong immune response. researchgate.net Subsequent evaluation using ELISA and glycopeptide microarrays demonstrated that the resulting antibodies were highly specific to the glycopeptide antigen used for immunization. researchgate.net
In a different context, glycan array analysis and binding competition studies were used to identify the binding epitope for the Blood Dendritic Cell Antigen 2 (BDCA-2) receptor. These studies defined the epitope as the trisaccharide Galβ1-3/4GlcNAcβ1-2Man. nih.gov This indicates that the terminal trisaccharide itself forms a distinct molecular pattern recognized by protein receptors.
Contribution to Immunogenic Determinants
A molecule's ability to provoke an immune response is known as its immunogenicity. The Galβ1-4GlcNAcβ1-2Man structure can act as an immunogenic determinant, meaning it can be the specific feature recognized by the immune system.
The development of a vaccine construct containing the Galβ1-4GlcNAcβ1-2ManαThr motif successfully elicited a potent and specific immune response. researchgate.net This demonstrates that this particular glycan structure is sufficiently immunogenic to be a target for vaccine design. researchgate.net The induced antibodies showed high specificity for the glycopeptide, underscoring the role of this trisaccharide as a key component of the antigenic epitope. researchgate.net The immunogenicity of specific glycan structures is a critical factor in both immune evasion by pathogens and the development of glycan-based vaccines and therapeutics. researchgate.net
Receptor-Ligand Binding Mechanisms Involving Galβ1-4GlcNAcβ1-2Man
A well-characterized example is the binding of this trisaccharide to the C-type lectin receptor, Blood Dendritic Cell Antigen 2 (BDCA-2). nih.govnih.gov X-ray crystallography studies have provided a detailed structural basis for this interaction. nih.govnih.gov The binding mechanism involves:
The mannose residue ligating to a conserved Ca2+ ion in the primary, canonical binding site characteristic of C-type lectins. nih.govnih.gov
The GlcNAc and galactose residues making additional hydrogen bonds and van der Waals contacts within a wide, shallow groove adjacent to the primary site. nih.govnih.gov
This extended binding site significantly enhances the affinity and specificity of the interaction. The addition of GlcNAc to mannose increases affinity by approximately 100-fold, and the further addition of galactose provides another 10-fold increase in affinity. nih.gov
Table 2: Key Interactions in the BDCA-2 and Galβ1-4GlcNAcβ1-2Man Complex
| Sugar Residue | Interacting Component | Type of Interaction | Reference |
|---|---|---|---|
| Mannose | Conserved Ca2+ ion and surrounding protein residues | Ligation in the primary binding site | nih.gov, nih.gov |
| GlcNAc | Residues in an adjacent shallow groove | Additional hydrogen bonds and contacts | nih.gov, nih.gov |
| Galactose | Residues in an adjacent shallow groove | Additional hydrogen bonds and contacts | nih.gov, nih.gov |
A similar binding mode is observed for the human dendritic cell immunoreceptor (DCIR), which recognizes the Galα1-3Galβ1-4GlcNAcβ1-2Manα antenna of N-glycans. biorxiv.org In this case as well, the mannose residue anchors in the primary Ca2+ binding site, while the other sugars form additional interactions. biorxiv.org The conserved nature of this binding mechanism across different C-type lectin receptors highlights its effectiveness in recognizing terminal glycan structures.
Biological Roles and Molecular Mechanisms of Galβ1 4glcnacβ1 2man Containing Glycans
Involvement in Cellular Adhesion Processes
The Galβ1-4GlcNAcβ1-2Man structure is a key player in mediating the adhesion between cells, a fundamental process for tissue development and maintenance.
This glycan structure is directly involved in cell-cell adhesion through its presence on glycoproteins like E-cadherin. nih.gov E-cadherin is a major cell adhesion molecule in embryos, and its O-mannosylation, which includes the Galβ1-4GlcNAcβ1-2Man core, is essential for its adhesive functions. nih.gov Pharmacological or genetic disruption of protein O-mannosyltransferases, the enzymes that initiate this glycosylation pathway, impairs pre-implantation development in mice, highlighting the critical role of these glycans in early embryonic morphogenesis. nih.gov The O-mannosyl glycan pathway is thought to be more broadly involved in specific cell adhesion processes than initially understood. nih.gov The presence of related structures, such as the Lewis X epitope (Galβ1-4(Fucα1-3)GlcNAcβ1-2Man), on glycoproteins like phosphacan/RPTPβ in the developing brain further points to the importance of this core trisaccharide in neural cell-cell interactions. nih.govoup.com
Contribution to Protein Folding and Quality Control in the Endoplasmic Reticulum
While the Galβ1-4GlcNAcβ1-2Man structure is primarily assembled in the Golgi apparatus, the initial mannose residue is attached in the endoplasmic reticulum (ER) as part of the N-linked glycosylation pathway. This initial glycosylation is critical for the quality control of protein folding. nih.govglycoforum.gr.jp N-glycans, in general, serve as signals for chaperones and folding enzymes in the ER. researchgate.net The proper folding of newly synthesized proteins is monitored by a quality control system that recognizes specific glycan structures. glycoforum.gr.jp Misfolded glycoproteins are retained in the ER and targeted for degradation, a process known as ER-associated degradation (ERAD). researchgate.netfrontiersin.org The trimming of mannose residues from the N-glycan precursor in the ER is a key step in this quality control mechanism, signaling whether a protein is correctly folded and ready for transport to the Golgi or if it should be degraded. nih.govglycoforum.gr.jp Although the full Galβ1-4GlcNAcβ1-2Man structure is not present in the ER, the initial mannosylation is a prerequisite for the subsequent addition of GlcNAc and Galactose in the Golgi to form this and other complex glycans. nih.govoup.com
Modulation of Immune System Functions at the Molecular Level
Glycans containing the Galβ1-4GlcNAcβ1-2Man motif are significant modulators of the immune system, influencing the activity of immune cells and mediating interactions with pathogens.
The Galβ1-4GlcNAcβ1-2Man trisaccharide serves as a recognition epitope for several C-type lectin receptors (CLRs) on immune cells, thereby regulating their function. For instance, the human dendritic cell immunoreceptor (DCIR) binds to N-glycans containing terminal galactose residues, including the Galβ1-4GlcNAcβ1-2Man structure. biorxiv.org Similarly, Blood Dendritic Cell Antigen 2 (BDCA-2 or CLEC4C), a receptor exclusively expressed on plasmacytoid dendritic cells, selectively binds to glycans containing the Galβ1-3/4GlcNAcβ1-2Man epitope. nih.govnih.gov The interaction involves the mannose residue binding to a primary Ca2+ binding site in the lectin, with additional interactions from the GlcNAc and galactose residues. biorxiv.orgnih.gov This binding can modulate immune responses; for example, stimulation of BDCA-2 can lead to an anti-inflammatory response. nih.gov The glycosylation of immune molecules themselves, such as the N-glycans on human neutrophil elastase, can also modulate immune functions, including interactions with mannose-binding lectin and subsequent complement activation. nih.gov
The Galβ1-4GlcNAcβ1-2Man structure and its derivatives are implicated in the interactions between hosts and pathogens. Many pathogens utilize lectin-like adhesins to bind to host cell surface glycans, initiating infection. nih.govnih.gov The Galβ1-4GlcNAcβ1-2Man motif, being a common component of the host's glycocalyx, can be a target for microbial adhesion. For example, the di-LacNAc determinant (Galβ-1,4-GlcNAcβ-1,3-Galβ-1,4-GlcNAcβ-1,2-Man) has been identified as a potential binding target for Candida albicans Als adhesins. nih.gov Conversely, the host's immune system uses glycan recognition to identify and respond to pathogens. neb.com Pathogen-associated molecular patterns (PAMPs) are often glycans, and their recognition by host immune receptors is a cornerstone of innate immunity. neb.com Tumors can also exploit glycan-mediated interactions to evade the immune system, a process that can involve the presentation of specific glycan structures to inhibit anti-tumor immune responses. palleonpharma.comfrontiersin.org
Glycan-Mediated Regulation of Immune Cell Receptors and Signaling Pathways
Functional Significance in Glycoproteins (e.g., α-Dystroglycan)
The functional importance of the Galβ1-4GlcNAcβ1-2Man-containing glycan is profoundly illustrated by its role in the glycoprotein (B1211001) α-dystroglycan (α-DG). nih.govglycoforum.gr.jp α-DG is a central component of the dystrophin-glycoprotein complex (DGC), which links the extracellular matrix (ECM) to the actin cytoskeleton in muscle and other tissues. glycoforum.gr.jp The O-mannosyl glycans on α-DG, which include the core structure Siaα2-3Galβ1-4GlcNAcβ1-2Man, are essential for its binding to ECM proteins like laminin (B1169045), neurexin, and agrin. nih.govpnas.org
Defects in the glycosylation of α-DG, specifically the aberrant formation of these O-mannosyl glycans, are the primary cause of a group of congenital muscular dystrophies known as α-dystroglycanopathies. nih.gov For example, mutations in the gene encoding protein O-linked mannose β1,2-N-acetylglucosaminyltransferase 1 (POMGnT1), the enzyme that forms the GlcNAcβ1-2Man linkage, lead to Muscle-Eye-Brain disease (MEB). nih.gov The loss of this enzymatic activity prevents the formation of the full functional glycan, leading to a loss of α-DG's ability to bind its ligands and resulting in severe muscular, brain, and eye abnormalities. nih.govglycoforum.gr.jp This underscores the critical role of the Galβ1-4GlcNAcβ1-2Man containing glycan in maintaining the structural integrity of tissues.
Data Tables
Table 1: Key Glycoproteins and their Associated Functions
| Glycoprotein | Glycan Structure Mentioned | Biological Function | Reference |
| α-Dystroglycan | Siaα2-3Galβ1-4GlcNAcβ1-2Man | Binds to extracellular matrix proteins (laminin, neurexin, agrin); crucial for muscle and nerve cell integrity. | nih.govglycoforum.gr.jppnas.org |
| E-cadherin | O-mannosyl glycans (containing Galβ1-4GlcNAcβ1-2Man) | Mediates homophilic cell-cell adhesion in epithelial tissues; essential for embryonic development. | nih.gov |
| Phosphacan/RPTPβ | Galβ1-4(Fucα1-3)GlcNAcβ1-2Man (Lewis X) | Involved in neural cell-cell interaction and oligodendrocyte survival. | oup.comoup.com |
| Human Neutrophil Elastase | Paucimannosidic and complex N-glycans | Innate immunity, inflammation, and infection. | nih.gov |
Table 2: Immune Receptors and their Ligand Specificity
| Immune Receptor | Ligand Structure | Cell Type | Function | Reference |
| DCIR | Galβ1-4GlcNAcβ1-2Man containing N-glycans | Dendritic Cells | Immune regulation. | biorxiv.org |
| BDCA-2 (CLEC4C) | Galβ1-3/4GlcNAcβ1-2Man | Plasmacytoid Dendritic Cells | Anti-inflammatory response modulation. | nih.govnih.gov |
| Mannose-Binding Lectin | Mannose-terminating glycans | - | Complement activation. | nih.gov |
Influence on Protein Function and Stability
N-glycans, which often contain the Galβ1-4GlcNAcβ1-2Man motif, are crucial for the proper folding, structural integrity, and function of glycoproteins. frontiersin.org As hydrophilic moieties, they contribute significantly to protein stability. nih.govcreative-biolabs.com This stabilization occurs through several mechanisms:
Protection from Proteolysis: The glycan structures can shield the protein surface from proteolytic enzymes, preventing degradation and increasing the protein's half-life. nih.govcreative-biolabs.comchinesechemsoc.org Studies have shown that proteins are more susceptible to protease cleavage after deglycosylation. frontiersin.org
Prevention of Aggregation: Glycosylation increases the hydrophilicity of proteins, which helps to prevent aggregation, a common form of physical instability. creative-biolabs.com
Maintenance of Optimal Conformation: N-glycans help maintain the optimal conformation of proteins, which is essential for their biological activity. nih.govcreative-biolabs.com They can stabilize the protein structure through interactions with neighboring amino acid residues, often involving stacking with aromatic residues or hydrogen bonding with polar residues. researchgate.net
Enhanced Thermostability: Covalent attachment of glycans to amino acid side chains can confer significant thermostability to proteins. researchgate.net
The specific structure of the glycan, including the presence and branching of the Galβ1-4GlcNAcβ1-2Man motif, can fine-tune these effects. For instance, the complexity and size of the N-glycan can influence the degree of protection against proteases. chinesechemsoc.org While the core structure provides a foundation for stability, further extensions and modifications of the glycan chain can lead to more specialized functions.
Table 1: Influence of Glycosylation on Protein Stability
| Effect | Mechanism | References |
|---|---|---|
| Increased Proteolytic Resistance | Steric hindrance of protease access to cleavage sites. | nih.gov, chinesechemsoc.org, creative-biolabs.com, frontiersin.org |
| Reduced Aggregation | Increased hydrophilicity of the protein surface. | creative-biolabs.com |
| Conformational Stabilization | Intramolecular interactions between the glycan and protein backbone. | nih.gov, creative-biolabs.com, researchgate.net |
| Enhanced Thermostability | Covalent linkage of glycans providing structural rigidity. | researchgate.net |
Specific Ligand Binding (e.g., Laminin)
The Galβ1-4GlcNAcβ1-2Man sequence is a key structural element within O-mannosyl glycans on α-dystroglycan (α-DG), a glycoprotein crucial for the connection between the cytoskeleton of muscle cells and the extracellular matrix. nih.govoup.com This glycan structure is fundamental for the high-affinity, calcium-dependent binding of α-DG to laminin, a major component of the basement membrane. nih.govoup.comnih.gov
Initially, it was thought that a sialylated version of this tetrasaccharide (Siaα2-3Galβ1-4GlcNAcβ1-2Man) was the primary laminin-binding ligand. nih.govglycoforum.gr.jp However, subsequent research has indicated that the core structure itself is vital, and in some cases, the removal of terminal sialic acid and galactose residues can even enhance laminin binding. rsc.org
Key findings on the molecular mechanism of binding include:
Calcium-Dependent Interaction: The binding of laminin's LG domains to the glycan on α-DG is strictly dependent on the presence of Ca²⁺ ions. nih.govnih.gov
Chelation of Calcium: A high-resolution crystal structure revealed that a single glucuronic acid-β1,3-xylose disaccharide repeat within the matriglycan chelates a Ca²⁺ ion in the LG4 domain of laminin α2. nih.govresearchgate.netcore.ac.uk Oxygen atoms from both the glucuronic acid and xylose sugars directly coordinate with the calcium ion. nih.gov This chelating binding mode is distinct from typical C-type lectin interactions and accounts for the high affinity and specificity of the laminin-matriglycan interaction. nih.govnih.gov
Role of Specific Linkages: The formation of the GlcNAcβ1-2Man linkage is catalyzed by the enzyme POMGnT1 (protein O-linked mannose N-acetylglucosaminyltransferase 1). oup.comnih.gov Defects in this enzyme lead to muscular dystrophies due to the improper glycosylation of α-dystroglycan and its subsequent inability to bind laminin effectively. glycoforum.gr.jprsc.org
While the Galβ1-4GlcNAcβ1-2Man structure is a foundational element, the specific and high-affinity binding to laminin is ultimately mediated by the larger matriglycan polysaccharide that it helps to form. This interaction is critical for maintaining the structural integrity of skeletal muscle. nih.govresearchgate.net
Table 2: Key Molecular Interactions in Laminin Binding
| Component | Role in Binding | References |
|---|---|---|
| α-Dystroglycan (α-DG) | Glycoprotein presenting the binding glycan. | nih.gov, oup.com |
| Laminin | Extracellular matrix protein that binds to α-DG. | oup.com, researchgate.net |
| Laminin G-like (LG) Domains | Specific domains on laminin responsible for glycan recognition. | nih.gov, oup.com, nih.gov |
| Matriglycan | Repeating polysaccharide on α-DG that directly binds laminin. | nih.gov, researchgate.net |
| Galβ1-4GlcNAcβ1-2Man | Core structural component of the O-mannosyl glycan. | oup.com, rsc.org, nih.gov |
| Ca²⁺ Ions | Essential for mediating the interaction between the LG domain and the glycan. | nih.gov, nih.gov |
Advanced Methodological Approaches for Research on Galβ1 4glcnacβ1 2man
Chemoenzymatic Synthesis of Defined Oligosaccharide and Glycopeptide Structures.rsc.orgnih.gov
The synthesis of structurally precise oligosaccharides and glycopeptides containing the Galβ1-4GlcNAcβ1-2Man motif is essential for functional studies. Chemoenzymatic strategies, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, have emerged as a highly effective approach. rsc.orgnih.gov These methods allow for the creation of complex glycan structures that are often difficult to obtain from natural sources or through purely chemical means.
Enzymatic Glycosylation Techniques (e.g., using Glycosyltransferases, Glycosynthases).nih.govrsc.orgfrontiersin.org
Enzymatic glycosylation is a cornerstone of chemoenzymatic synthesis, utilizing enzymes like glycosyltransferases and engineered glycosynthases to form specific glycosidic bonds with high regio- and stereoselectivity. rsc.org Glycosyltransferases are nature's catalysts for glycan biosynthesis, transferring a sugar moiety from an activated donor to an acceptor molecule. rsc.orgfrontiersin.org For the assembly of the Galβ1-4GlcNAcβ1-2Man sequence, a sequential enzymatic approach is often employed.
A notable example involves a diversity-oriented chemoenzymatic strategy for the synthesis of O-mannose core M1 structures. rsc.org This process can start with a mannosyl peptide, to which a β1-2-linked N-acetylglucosamine (GlcNAc) is added by the enzyme POMGnT1. rsc.org Subsequently, a β1-4-galactosyltransferase (GalT1) is used to introduce the galactose residue, completing the core trisaccharide structure. rsc.org
Glycosynthases, which are mutant glycosidases engineered to favor synthesis over hydrolysis, also play a significant role. nih.gov For instance, an Endo-M-N175A mutant has been shown to efficiently transfer a complex-type glycan oxazoline (B21484) onto a GlcNAc-peptide, demonstrating the power of these engineered enzymes in creating homogeneous glycoproteins. nih.gov
Table 1: Key Enzymes in the Synthesis of Galβ1-4GlcNAcβ1-2Man Containing Structures
| Enzyme Class | Specific Enzyme Example | Function | Linkage Formed |
|---|---|---|---|
| Glycosyltransferase | POMGnT1 | Adds GlcNAc to mannose | β1-2 |
| Glycosyltransferase | β1-4-galactosyltransferase (GalT1) | Adds galactose to GlcNAc | β1-4 |
Rational Design of Glycan Substrates and Products.acs.orgescholarship.orgacs.org
The rational design of both the starting substrates and the final glycan products is critical for successful chemoenzymatic synthesis and for creating molecules tailored for specific research questions. escholarship.org Structure-guided rational design has been successful in engineering glycosyltransferases with desired functionalities. escholarship.org This can involve altering the enzyme's active site to improve its efficiency or to accept modified substrates, thereby expanding the range of accessible glycan structures. acs.org
An example of rational design in synthesis involves the use of protecting groups on glycan scaffolds to direct enzymatic reactions. acs.org By strategically protecting certain hydroxyl groups, researchers can control the regioselectivity of glycosyltransferases, leading to the synthesis of specific positional isomers of complex N-glycans. acs.org This approach allows for the creation of a library of related but distinct glycan structures, which are invaluable for detailed structure-activity relationship studies.
Computational simulations are also becoming instrumental in rationalizing and guiding the engineering of these enzymes, providing mechanistic insights that can inform experimental design. acs.org
Glycan Array Technology for High-Throughput Interaction Analysis.wikipedia.orgnih.govchemilyglycoscience.com
Glycan array technology has revolutionized the study of glycan-protein interactions by enabling the high-throughput screening of hundreds of different glycans simultaneously. wikipedia.orgnih.gov These arrays consist of various natural or synthetic glycans immobilized on a solid support, which are then probed with fluorescently labeled proteins, cells, or pathogens to identify binding partners. wikipedia.orgchemilyglycoscience.com
Screening of Glycan-Binding Protein Specificities.wikipedia.orgnih.govzbiotech.com
A primary application of glycan arrays is to determine the binding specificity of glycan-binding proteins (GBPs), such as lectins and antibodies. nih.gov By analyzing the binding pattern of a GBP across a diverse library of glycans, researchers can identify the specific carbohydrate epitopes that are recognized. wikipedia.orgfrontiersin.org This information is crucial for understanding the biological function of the GBP. For example, glycan arrays have been used to characterize the binding profiles of galectins, revealing distinct differences in their recognition of various N-glycans. nih.gov
The Consortium for Functional Glycomics (CFG) provides a widely used glycan array that includes a vast number of mammalian-type glycans, which has been instrumental in characterizing the specificities of numerous GBPs. frontiersin.org
Table 2: Examples of Glycan-Binding Proteins Screened by Glycan Arrays
| Glycan-Binding Protein | Biological Role | Key Binding Motifs Identified |
|---|---|---|
| Galectins | Apoptosis, cell adhesion | β-galactosides, poly-N-acetyllactosamine |
| Siglecs | Immune regulation | Sialic acid-containing glycans |
Identification of Novel Glycan Ligands.nih.govfrontiersin.orgbiorxiv.org
Glycan arrays are powerful tools for the discovery of new glycan ligands for proteins of interest. nih.govfrontiersin.org By screening a protein against a comprehensive glycan library, researchers can identify previously unknown carbohydrate structures that it binds to. This can lead to the discovery of novel biological interactions and pathways. For instance, natural glycan arrays, which display a diverse set of glycans isolated from biological sources, have been used to identify novel, high-affinity N-glycan ligands for galectins that were not present on synthetic arrays. nih.gov This highlights the importance of using diverse glycan libraries to uncover the full spectrum of a protein's binding partners.
More recent developments include cell-based glycan arrays, where glycans are displayed on the surface of cells, providing a more natural context for interaction studies and leading to the discovery of high-affinity ligands for proteins like Siglec-15. researchgate.net
Application in Probing Enzyme Substrate Specificity.chemilyglycoscience.comacs.orgraybiotech.com
Beyond studying binding proteins, glycan arrays can also be adapted to probe the substrate specificity of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. chemilyglycoscience.comraybiotech.com In one approach, a glycan array is treated with an enzyme, and the resulting changes in the glycan structures are detected by probing with a panel of lectins with known specificities. acs.org By comparing the lectin binding profiles before and after enzyme treatment, one can infer the enzyme's activity towards the different glycans on the array. This method provides a high-throughput way to characterize the substrate requirements of these enzymes, which is valuable for both understanding their biological roles and for their application in glycan synthesis. acs.org
Structural Elucidation Techniques for Complex Glycans
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of glycans in solution. acs.orgnih.gov It provides atomic-level information on the primary structure, including the composition of sugar residues, their anomeric configuration (α or β), the specific carbon atoms involved in the glycosidic linkages, and the sequence of the monosaccharides. acs.org
Recent advancements in NMR technology, such as the development of spectrometers with ultra-high magnetic fields (above 1 GHz) and cryogenically cooled probes, have significantly enhanced sensitivity and resolution. acs.org This allows for the analysis of smaller sample quantities and the resolution of complex spectra from heterogeneous glycan mixtures. acs.orgrsc.orgmit.edu Sophisticated multi-dimensional NMR experiments, like COSY, TOCSY, HSQC, and HMBC, are routinely used to assign all the proton (¹H) and carbon (¹³C) signals in the glycan structure. acs.orgehu.es Saturation-transfer difference (STD) NMR is a particularly useful technique for studying the interaction of glycans with proteins, revealing which parts of the glycan are in close contact with the protein binding site. acs.org For instance, STD-NMR studies have been employed to map the binding epitope of the trisaccharide Galβ1-4GlcNAcβ1-2Man with lectins, providing insights into the specific interactions that govern molecular recognition. acs.orgresearchgate.net
Table 1: Key NMR Parameters for Structural Determination of Galβ1-4GlcNAcβ1-2Man
| NMR Parameter | Information Provided |
| Chemical Shifts (δ) | Provide information about the chemical environment of each nucleus (¹H, ¹³C), helping to identify the type of sugar residue and its position in the sequence. |
| J-coupling Constants (J) | Reveal the dihedral angles between coupled nuclei, which is crucial for determining the anomeric configuration (α or β) and the conformation of the pyranose rings. |
| Nuclear Overhauser Effect (NOE) | Provides information about the through-space proximity of protons, which is essential for determining the sequence of monosaccharides and the conformation around the glycosidic linkages. |
Advanced Mass Spectrometry (MS) for Glycan Sequencing and Linkage Analysis
Advanced mass spectrometry (MS) techniques are indispensable for the sensitive and rapid analysis of complex glycans. taylorfrancis.comnih.govspectroscopyonline.comsioc-journal.cn MS provides information on the molecular weight of the glycan, its monosaccharide composition, and the sequence of the sugar units. spectroscopyonline.comrsc.org When coupled with separation techniques like liquid chromatography (LC), MS allows for the analysis of complex mixtures of glycans from biological samples. rsc.org
Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for glycan sequencing. spectroscopyonline.comrsc.org In these experiments, the glycan ion is isolated and fragmented by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron transfer dissociation (ETD), and the resulting fragment ions are analyzed. spectroscopyonline.comcreative-proteomics.com The fragmentation pattern provides detailed information about the sequence of monosaccharides and the branching pattern of the glycan. spectroscopyonline.comrsc.org Permethylation, a chemical derivatization technique, is often used to enhance the ionization efficiency and to obtain more informative fragmentation spectra for linkage analysis. spectroscopyonline.com
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates glycan ions based on their size, shape, and charge. nih.govrsc.org This technique can distinguish between isomeric glycans that have the same mass but different three-dimensional structures, providing an additional dimension of separation and structural information. rsc.org
X-ray Crystallography of Glycoconjugates
X-ray crystallography is a high-resolution technique that can determine the three-dimensional atomic structure of molecules in their crystalline state. nih.govglycoforum.gr.jp While crystallizing isolated glycans is challenging due to their flexibility, X-ray crystallography of glycans in complex with proteins (glycoconjugates) has provided invaluable insights into glycan conformation and their interactions with binding partners. nih.govglycoforum.gr.jp
The crystal structure of a glycoconjugate reveals the precise orientation of the glycan within the protein's binding pocket, identifying the specific amino acid residues that interact with the sugar moieties. nih.gov This information is crucial for understanding the molecular basis of glycan recognition. For example, the crystal structure of the blood dendritic cell antigen 2 (BDCA-2) in complex with Galβ1-4GlcNAcβ1-2Man has elucidated how this trisaccharide is specifically recognized, with the mannose residue binding to a primary site and the GlcNAc and galactose residues making additional contacts in an adjacent groove. nih.gov Similarly, crystallographic studies of human DCIR in complex with N-glycans have revealed the structural basis for its interaction with terminal galactose residues. biorxiv.org These studies often require the use of high-intensity X-ray sources, such as synchrotrons, to obtain high-quality diffraction data from protein-glycan crystals. nih.govnih.gov
Glycomics Methodologies for Quantitative and Comparative Analysis
Glycomics is the comprehensive study of the entire set of glycans (the glycome) in a biological system. nih.gov It involves the use of high-throughput methods to identify and quantify the vast array of glycan structures present in cells, tissues, or organisms.
Profiling Glycan Expression in Biological Samples
Profiling the expression of specific glycans like Galβ1-4GlcNAcβ1-2Man in different biological samples is crucial for understanding their roles in health and disease. Several high-throughput techniques are employed for this purpose.
Glycan arrays, or microarrays, are a powerful tool for profiling glycan-binding proteins and for determining the glycan epitopes present in a sample. nih.gov These arrays consist of a library of known glycan structures immobilized on a solid surface. nih.gov A fluorescently labeled sample, such as a cell lysate or a purified protein, is applied to the array, and binding to specific glycans is detected by fluorescence. nih.gov This technology has been instrumental in identifying the binding specificity of lectins and antibodies, and in discovering novel glycan ligands. nih.govnih.gov
Mass spectrometry-based glycomics is another key methodology for profiling glycan expression. taylorfrancis.com This approach involves the release of glycans from glycoproteins, their separation by techniques like liquid chromatography, and their identification and quantification by mass spectrometry. spectroscopyonline.comjst.go.jp This allows for a comprehensive analysis of the N-glycan and O-glycan profiles of a given sample. For instance, studies have used these methods to analyze the O-glycome of human nigrostriatal tissue and have identified the presence of Galβ1-4GlcNAcβ1-2Man. acs.org
Lectin-based approaches are also widely used for glycan profiling. Lectins are proteins that bind to specific carbohydrate structures. nih.gov By using a panel of lectins with known specificities, it is possible to obtain a profile of the glycans present on the surface of cells or in a protein mixture. oup.com Lectin affinity chromatography and lectin blotting are common techniques used for this purpose. nih.govoup.com
Comparative Glycomics Across Species or Cell Types
Comparative glycomics involves the analysis and comparison of the glycomes of different species, cell types, or disease states. nih.gov This approach can reveal evolutionary differences in glycosylation and can identify glycan structures that are associated with specific biological functions or pathological conditions.
Mass spectrometry-based comparative glycomics allows for the quantitative comparison of hundreds of glycan structures between different samples. This has been used to identify changes in glycosylation associated with diseases like Parkinson's disease, where alterations in the abundance of specific glycans, including those containing the Galβ1-4GlcNAcβ1-2Man motif, have been observed in different brain regions. nih.govacs.org
Furthermore, comparative studies have revealed species-specific differences in glycan expression. For example, the expression of certain glycan epitopes can vary significantly between different avian species, providing insights into the evolution of glycosylation pathways. researchgate.net Similarly, studies comparing different cell types, such as polarized Madin-Darby canine kidney (MDCK) cells, have shown that the expression of specific glycan structures, including those containing GalNAcβ1-4GlcNAc, can be predominant in secretory glycoproteins, suggesting a role in protein transport. jst.go.jp
Future Directions and Emerging Research Avenues
Engineering of Glycosyltransferases for Tailored Glycan Synthesis
The precise enzymatic synthesis of the Gal-β1-4-GlcNAc-α1-2-Man motif and more complex structures derived from it relies on the availability of highly specific and efficient glycosyltransferases (GTs). A major avenue of future research is the engineering of these enzymes for tailored glycan synthesis. The biosynthesis of this structure involves the sequential action of at least two enzymes: first, an N-acetylglucosaminyltransferase (GnT) adds a GlcNAc residue to the mannose core, followed by a β-1,4-galactosyltransferase (β4GalT) that attaches a galactose residue to the GlcNAc. biologists.com
Researchers are actively exploring methods to modify the substrate specificity and improve the catalytic efficiency of these GTs. By altering the amino acid sequence of enzymes like β4GalT, scientists can enhance their ability to act on specific glycan acceptors or even utilize modified sugar donors. researchgate.net This allows for the creation of novel glycan structures not found in nature. Chemoenzymatic synthesis strategies, which combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions, are becoming increasingly powerful. escholarship.org These methods often employ engineered GTs in one-pot reaction cascades to build complex glycans like poly-LacNAc chains from simple precursors, sometimes coupled with in-situ regeneration of expensive sugar nucleotide donors like UDP-Galactose to improve economic feasibility. mdpi.comnih.gov
Future work will focus on expanding the toolbox of engineered GTs with diverse specificities. This will enable the controlled, programmable synthesis of specific glycoforms containing the Gal-β1-4-GlcNAc-α1-2-Man motif, which are invaluable for studying structure-function relationships and for the production of therapeutic glycoproteins with optimized glycan profiles.
| Enzyme Class | Key Enzymes for Synthesis | Engineering Goal | Research Application |
| N-Acetylglucosaminyltransferases | GnTI, GnTII, GnTIV, GnTV | Control N-glycan branching | Create specific mono-, bi-, tri-, or tetra-antennary structures as substrates. mdpi.comnih.gov |
| Galactosyltransferases | β-1,4-Galactosyltransferase (β4GalT) | Improve efficiency, alter acceptor specificity | Synthesize the terminal LacNAc (Gal-β1-4-GlcNAc) unit on glycan antennae. biologists.com |
| Multi-enzyme Systems | Glycosyltransferase cascades | One-pot synthesis, cost-reduction | Efficiently build complex glycans with repeating LacNAc units. mdpi.comnih.gov |
Development of Novel Analytical Tools for Glycan-Protein Interactions
Understanding the biological roles of the Gal-β1-4-GlcNAc-α1-2-Man structure requires sensitive and high-throughput tools to analyze its interactions with glycan-binding proteins (GBPs), such as lectins. A key emerging technology in this area is the glycan microarray. nih.gov These arrays feature a collection of synthetic glycans, including various structures containing the LacNAc-mannose motif, immobilized on a surface. They allow for the rapid screening of proteins to identify binding partners and to profile binding specificity in detail. zbiotech.com Specialized arrays, such as those focusing on poly-LacNAc structures, are being developed to explore how the valency and presentation of this motif affect protein recognition. zbiotech.com
Beyond arrays, researchers are combining machine learning algorithms with large-scale binding data to create more accurate "rules" for lectin specificity. nih.govacs.org This approach helps to better interpret binding data and provides fresh insights into the complex recognition patterns of GBPs that bind to both mannose and LacNAc structures, such as Arum maculatum agglutinin (AMA). nih.govbiorxiv.org Future developments will likely involve integrating data from multiple analytical platforms, including surface plasmon resonance (SPR) and affinity chromatography, to provide a more complete picture of the kinetics and thermodynamics of these interactions. nih.gov These advanced tools are essential for deciphering the glycan code and understanding how the Gal-β1-4-GlcNAc-α1-2-Man structure mediates cellular communication, immune responses, and disease progression.
| Analytical Tool | Principle | Application to Gal-1-4-GlcNAc-1-2-Man | Key Findings/Future Direction |
| Glycan Microarrays | Immobilized glycans are probed with fluorescently labeled proteins. | Profiling binding of lectins and antibodies to LacNAc-terminated and mannose-containing N-glycans. | Development of specialized poly-LacNAc arrays; high-throughput screening. zbiotech.com |
| Machine Learning | Algorithms analyze large datasets from arrays to identify binding motifs. | Defining the precise specificity of lectins that recognize both mannose and LacNAc epitopes. | Creation of predictive models for protein-glycan interactions and detailed annotation of lectin binding. nih.govacs.org |
| Affinity Chromatography | GBPs (lectins) are used as a stationary phase to capture specific glycans. | Isolating glycoproteins that carry the Gal-β1-4-GlcNAc-α1-2-Man structure. | Purification of specific glycoforms for downstream functional analysis. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Structural characterization and sequencing of glycans containing the motif. | Integration with other techniques for comprehensive glycomic analysis. |
Advanced Computational Glycobiology for Structure and Dynamics Prediction
Due to the inherent flexibility of oligosaccharides, understanding the three-dimensional structure and dynamic behavior of the Gal-β1-4-GlcNAc-α1-2-Man motif is a significant challenge. Advanced computational methods are emerging as indispensable tools to explore the conformational landscape of N-glycans. researchgate.net Molecular dynamics (MD) simulations can model the movements of a glycan over time, revealing its preferred shapes and how it interacts with its environment. stanford.edu
Researchers are developing computational methods to rapidly generate comprehensive databases of all possible conformations for N-glycan fragments. stanford.edu By pre-calculating the energy landscapes of smaller building blocks, these tools can quickly assemble and rank the most likely conformations of larger, branched structures containing the Gal-β1-4-GlcNAc-α1-2-Man trisaccharide. This approach avoids time-consuming simulations of the entire molecule and allows for the rapid exploration of its conformational space. stanford.edu Such computational models are crucial for interpreting experimental data from NMR spectroscopy and X-ray crystallography and for predicting how changes in glycan structure affect protein binding and function. Future efforts will focus on improving the accuracy of force fields used in simulations and integrating computational predictions with experimental data to build highly accurate models of glycoproteins in their cellular context.
Systems Glycobiology Approaches to Understand Glycan Networks
The final abundance of the Gal-β1-4-GlcNAc-α1-2-Man structure on a glycoprotein (B1211001) is not determined by a single enzyme but by the complex interplay of the entire N-glycosylation pathway within the Golgi apparatus. plos.org Systems glycobiology aims to understand this process as an integrated network. koreascience.kr This approach involves creating mathematical models that simulate the flow of glycans through the Golgi, incorporating the kinetics and substrate competition of dozens of glycosidases and glycosyltransferases. nih.govsci-hub.box
These models can predict how changes in the expression or activity of a single enzyme, such as a specific GnT or GalT, can have cascading effects that alter the entire glycan profile of a cell. biologists.commdpi.comnih.gov For example, simulations have shown that reducing galactosyltransferase activity can paradoxically lead to an increase in more highly branched N-glycans by allowing branching enzymes (GnTIV, GnTV) better access to their substrates. biologists.com By analyzing the glycosylation pathway as a complete system, researchers can identify critical control points and develop strategies for glycoengineering cells to produce glycoproteins with a desired, uniform glycan profile. nih.gov This systems-level understanding is crucial for producing therapeutic proteins with consistent efficacy and for unraveling the complex role of glycan branching in health and disease. koreascience.kr
Q & A
Basic: What are the optimal methods for synthesizing Gal-1-4-GlcNAc-1-2-Man with high purity?
Methodological Answer:
Synthesis requires a multi-step enzymatic or chemical approach. For enzymatic synthesis, use recombinant glycosyltransferases (e.g., β1,4-galactosyltransferase) under controlled pH (7.0–7.5) and temperature (37°C). Monitor reaction progress via HPLC with a C18 column and UV detection at 205 nm. Purify using size-exclusion chromatography (SEC) or ion-exchange chromatography, followed by MALDI-TOF MS to confirm molecular weight (error < 0.1%). Include negative controls (e.g., enzyme-free reactions) to verify specificity .
Advanced: How can researchers address discrepancies in binding affinity data for this compound across different experimental models?
Methodological Answer:
Systematically evaluate variables such as buffer composition (e.g., divalent cations like Mn²⁺ for lectin binding), temperature, and glycan presentation (soluble vs. immobilized). Use surface plasmon resonance (SPR) with standardized immobilization protocols (e.g., amine coupling) and replicate measurements (n ≥ 3). Compare data across platforms (e.g., SPR vs. ITC) by normalizing to internal controls. Apply statistical tests (e.g., ANOVA with Tukey post hoc) to assess significance of observed differences .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
Combine NMR (¹H and ¹³C for anomeric proton confirmation), high-resolution mass spectrometry (HRMS; error < 5 ppm), and enzymatic digestion with specific glycosidases (e.g., β-galactosidase). For NMR, use D₂O as solvent and 600 MHz or higher instruments to resolve overlapping peaks. Cross-validate results with methylation analysis to confirm linkage positions .
Advanced: What strategies are effective for elucidating the conformational dynamics of this compound in solution-phase studies?
Methodological Answer:
Employ molecular dynamics (MD) simulations (e.g., GROMACS with CHARMM36 forcefield) paired with experimental data from small-angle X-ray scattering (SAXS). Perform replica exchange MD (REMD) to sample conformational space. Validate with nuclear Overhauser effect (NOE) data from 2D NOESY NMR. Use clustering algorithms (e.g., k-means) to identify dominant conformers .
Basic: How should researchers design controlled experiments to assess the biological activity of this compound?
Methodological Answer:
Include three experimental groups: (1) this compound treatment, (2) scrambled glycan control, and (3) vehicle control. Use cell-based assays (e.g., flow cytometry for receptor binding) with triplicate technical replicates. Normalize data to housekeeping genes/proteins (e.g., GAPDH). For in vivo studies, randomize animal cohorts and blind analysts to treatment groups .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound functional studies?
Methodological Answer:
Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² (>0.95) and residual plots. For high-throughput screens, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) .
Basic: What are the critical parameters to monitor during enzymatic synthesis of this compound?
Methodological Answer:
Track enzyme activity (units/mg protein via spectrophotometric assays), substrate ratios (donor/acceptor ~1.2:1), and reaction time (kinetic sampling every 30 min). Optimize co-factor concentrations (e.g., 10 mM MnCl₂ for galactosyltransferases). Terminate reactions at 90% substrate depletion to minimize side products .
Advanced: How can conflicting reports about the glycosylation site accessibility of this compound be systematically investigated?
Methodological Answer:
Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions. Compare results with molecular docking simulations (e.g., AutoDock Vina) using lectin structures (e.g., galectin-1). Validate with site-directed mutagenesis of putative binding residues and SPR binding assays .
Basic: What validation protocols are essential when comparing this compound quantification results from different mass spectrometry platforms?
Methodological Answer:
Calibrate instruments with certified glycan standards (e.g., Dextran ladder). Use isotopic labeling (¹³C/¹⁵N) for internal normalization. Perform inter-laboratory comparisons with harmonized protocols (e.g., sample preparation, ionization settings). Report coefficients of variation (CV) for technical replicates (<15%) .
Advanced: What emerging biophysical techniques show promise for resolving spatial organization challenges in this compound oligomerization studies?
Methodological Answer:
Cryo-electron microscopy (cryo-EM) at sub-3 Å resolution can visualize oligomer interfaces. Complement with atomic force microscopy (AFM) in liquid phase to assess real-time assembly dynamics. Integrate with Förster resonance energy transfer (FRET) using dual-labeled glycans to probe intramolecular distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
